N-tert-butylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide
Description
N-tert-butylspiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, where a cyclopropane ring is fused to a dihydroisoquinoline moiety. The tert-butyl group adds steric hindrance, influencing the compound’s reactivity and stability. Such compounds are of significant interest in medicinal chemistry and organic synthesis due to their potential biological activities and structural novelty.
Properties
IUPAC Name |
N-tert-butylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-15(2,3)17-14(19)18-10-12-6-4-5-7-13(12)16(11-18)8-9-16/h4-7H,8-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREOWOUFQRJPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CC2=CC=CC=C2C3(C1)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butylspiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the formation of the dihydroisoquinoline core, followed by the introduction of the spirocyclopropane ring. Key steps may include:
Formation of the Dihydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Spirocyclopropane Formation: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often relies on scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-tert-butylspiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the spirocyclopropane ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-tert-butylspiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts, leveraging its stability and reactivity.
Mechanism of Action
The mechanism of action of N-tert-butylspiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Known for their biological activities and used in drug discovery.
Spirocyclic Pyrrolidines: Exhibiting diverse pharmacological properties.
Spirobenzosultams: Investigated for their potential as therapeutic agents.
Uniqueness
N-tert-butylspiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide stands out due to its unique combination of a spirocyclopropane ring and a dihydroisoquinoline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
